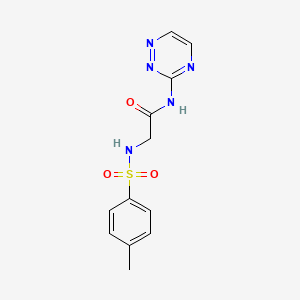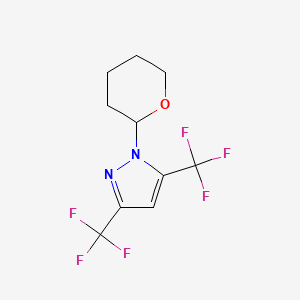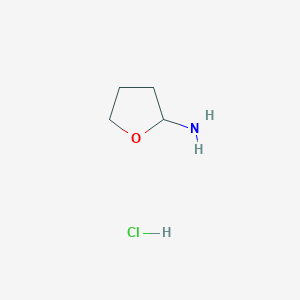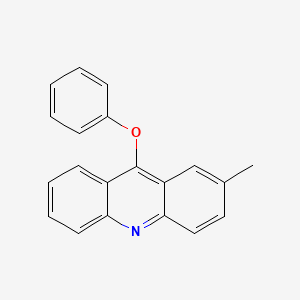
6-Chloro-9-hexadecyl-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-hexadecyl-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-hexadecyl-purine typically involves the alkylation of 6-chloropurine. The process begins with the chlorination of hypoxanthine using phosphorus oxychloride in the presence of dimethylaniline to produce 6-chloropurine . This intermediate is then subjected to alkylation with hexadecyl halides in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-9-hexadecyl-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Alkylation: The compound can be further alkylated at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines in solvents like ethanol or DMSO.
Alkylation: Alkyl halides in the presence of a base such as potassium carbonate in DMSO.
Major Products:
Nucleophilic Substitution: Products include 6-amino-9-hexadecyl-purine, 6-thio-9-hexadecyl-purine, and 6-alkoxy-9-hexadecyl-purine.
Alkylation: Further alkylated purine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-9-hexadecyl-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its antitumor and antiviral properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-hexadecyl-purine involves its interaction with cellular nucleotides and enzymes. The chloro group at the 6th position allows it to act as an electrophile, facilitating nucleophilic attack by cellular nucleophiles. This can lead to the formation of covalent adducts with DNA or RNA, potentially disrupting cellular processes and inducing apoptosis in cancer cells . The hexadecyl chain enhances its lipophilicity, improving cellular uptake and bioavailability .
Comparación Con Compuestos Similares
6-Chloropurine: A simpler analog without the hexadecyl chain, used in similar applications but with different pharmacokinetic properties.
9-Hexadecylpurine: Lacks the chloro group, resulting in different reactivity and biological activity.
Uniqueness: 6-Chloro-9-hexadecyl-purine is unique due to the combination of the chloro group and the hexadecyl chain, which confer distinct chemical reactivity and biological properties. This dual modification enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
68180-15-4 |
|---|---|
Fórmula molecular |
C21H35ClN4 |
Peso molecular |
379.0 g/mol |
Nombre IUPAC |
6-chloro-9-hexadecylpurine |
InChI |
InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3 |
Clave InChI |
MNYXZLVVPSMJBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



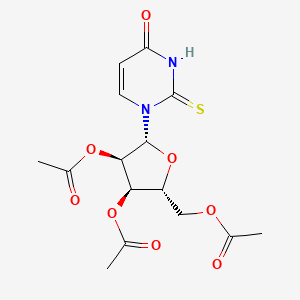
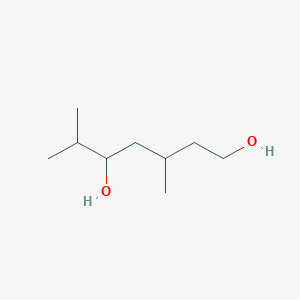
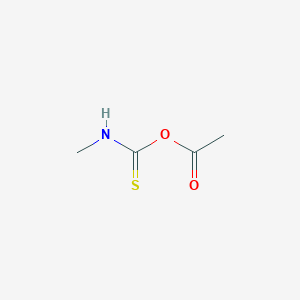

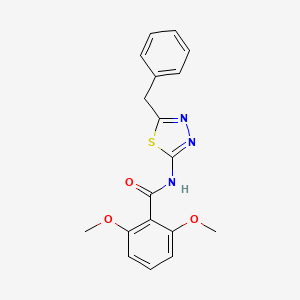
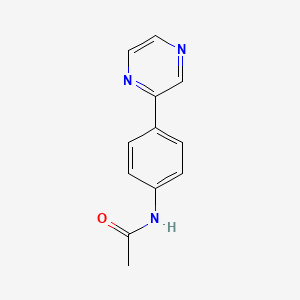
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)

